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molecular formula C11H6FN3 B1408979 2-(5-Fluoropyrimidin-2-yl)benzonitrile CAS No. 1637687-38-7

2-(5-Fluoropyrimidin-2-yl)benzonitrile

Cat. No. B1408979
M. Wt: 199.18 g/mol
InChI Key: DTSXIICPMIVSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156829B2

Procedure details

A suspension of 2-bromo-5-fluoropyrimidine (CAS number 947533-45-1; 301 mg, 1.70 mmol), potassium carbonate (705 mg, 5.10 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (62 mg, 0.085 mmol) in DMF (5 ml) was purged and evacuated with nitrogen. To this was then added (2-cyanophenyl)boronic acid (CAS number 138642-62-3; 300 mg, 2.04 mmol) and the reaction was subjected to microwave irradiation at 140° C. for 10 minutes and then at 130° C. for 35 minutes. The reaction was partitioned between ethyl acetate (50 ml) and water (50 ml) and filtered through diatomaceous earth (commercially sold under the trade mark “Celite”). The organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified column chromatography (silica, 0-100% ethyl acetate/petrol) to afford the title compound.
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)#[N:16]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:5]1[CH:4]=[N:3][C:2]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[C:15]#[N:16])=[N:7][CH:6]=1 |f:1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
301 mg
Type
reactant
Smiles
BrC1=NC=C(C=N1)F
Name
Quantity
705 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
62 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
CUSTOM
Type
CUSTOM
Details
evacuated with nitrogen
CUSTOM
Type
CUSTOM
Details
irradiation at 140° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate (50 ml) and water (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified column chromatography (silica, 0-100% ethyl acetate/petrol)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
FC=1C=NC(=NC1)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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